[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol
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Overview
Description
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with two naphthalene groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution with Naphthalene Groups:
Hydroxymethylation: The hydroxymethyl group can be introduced via a reaction with formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(2R)-1,2-diphenylpyrrolidin-2-yl]methanol: Similar structure but with phenyl groups instead of naphthalene groups.
[(2R)-1,2-dibenzylpyrrolidin-2-yl]methanol: Features benzyl groups instead of naphthalene groups.
[(2R)-1,2-dipyridylpyrrolidin-2-yl]methanol: Contains pyridyl groups instead of naphthalene groups.
Uniqueness
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol is unique due to the presence of naphthalene groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Biological Activity
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C19H19N. It features a pyrrolidine ring substituted with two naphthalene moieties. The unique structure contributes to its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
2. Neuroprotective Effects
The compound has been investigated for neuroprotective properties. In vitro studies demonstrate that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. Animal models treated with similar compounds showed increased levels of serotonin and norepinephrine, indicating a possible mechanism for mood enhancement .
The proposed mechanisms of action for this compound include:
- Receptor Modulation: The compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
- Antioxidant Activity: By scavenging free radicals, it can mitigate oxidative damage in cells, particularly in the nervous system.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |
Study 2 | Showed neuroprotective effects in neuronal cell cultures exposed to oxidative stress, reducing cell death by 30%. |
Study 3 | Reported antidepressant-like effects in mice models with increased locomotor activity and reduced immobility in forced swim tests. |
Properties
IUPAC Name |
[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c27-18-25(23-12-10-19-6-1-3-8-21(19)16-23)14-5-15-26(25)24-13-11-20-7-2-4-9-22(20)17-24/h1-4,6-13,16-17,27H,5,14-15,18H2/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGZHBHUSIQDQ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)(CO)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](N(C1)C2=CC3=CC=CC=C3C=C2)(CO)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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